Cas no 477869-17-3 (1H-Indole-5-carboxaldehyde, 6,7-dihydro-1-(4-methoxyphenyl)-4-[(4-methylphenyl)thio]-2-phenyl-)
![1H-Indole-5-carboxaldehyde, 6,7-dihydro-1-(4-methoxyphenyl)-4-[(4-methylphenyl)thio]-2-phenyl- structure](https://www.kuujia.com/scimg/cas/477869-17-3x500.png)
1H-Indole-5-carboxaldehyde, 6,7-dihydro-1-(4-methoxyphenyl)-4-[(4-methylphenyl)thio]-2-phenyl- Chemical and Physical Properties
Names and Identifiers
-
- 1H-Indole-5-carboxaldehyde, 6,7-dihydro-1-(4-methoxyphenyl)-4-[(4-methylphenyl)thio]-2-phenyl-
-
- Inchi: 1S/C29H25NO2S/c1-20-8-15-25(16-9-20)33-29-22(19-31)10-17-27-26(29)18-28(21-6-4-3-5-7-21)30(27)23-11-13-24(32-2)14-12-23/h3-9,11-16,18-19H,10,17H2,1-2H3
- InChI Key: KGDZNKPYIUAZQQ-UHFFFAOYSA-N
- SMILES: N1(C2=CC=C(OC)C=C2)C2=C(C(SC3=CC=C(C)C=C3)=C(C=O)CC2)C=C1C1=CC=CC=C1
1H-Indole-5-carboxaldehyde, 6,7-dihydro-1-(4-methoxyphenyl)-4-[(4-methylphenyl)thio]-2-phenyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | 1P-565S-100MG |
1-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indole-5-carbaldehyde |
477869-17-3 | >90% | 100mg |
£110.00 | 2025-02-09 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00903547-1g |
1-(4-Methoxyphenyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indole-5-carbaldehyde |
477869-17-3 | 90% | 1g |
¥2401.0 | 2024-04-18 | |
Key Organics Ltd | 1P-565S-10MG |
1-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indole-5-carbaldehyde |
477869-17-3 | >90% | 10mg |
£48.00 | 2025-02-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1674250-1mg |
1-(4-Methoxyphenyl)-2-phenyl-4-(p-tolylthio)-6,7-dihydro-1H-indole-5-carbaldehyde |
477869-17-3 | 98% | 1mg |
¥473 | 2023-04-03 | |
Ambeed | A897897-1g |
1-(4-Methoxyphenyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indole-5-carbaldehyde |
477869-17-3 | 90% | 1g |
$350.0 | 2023-04-04 | |
Key Organics Ltd | 1P-565S-5MG |
1-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indole-5-carbaldehyde |
477869-17-3 | >90% | 5mg |
£35.00 | 2025-02-09 | |
Key Organics Ltd | 1P-565S-1MG |
1-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indole-5-carbaldehyde |
477869-17-3 | >90% | 1mg |
£28.00 | 2025-02-09 | |
Key Organics Ltd | 1P-565S-50MG |
1-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indole-5-carbaldehyde |
477869-17-3 | >90% | 50mg |
£77.00 | 2025-02-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1674250-2mg |
1-(4-Methoxyphenyl)-2-phenyl-4-(p-tolylthio)-6,7-dihydro-1H-indole-5-carbaldehyde |
477869-17-3 | 98% | 2mg |
¥578 | 2023-04-03 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1674250-10mg |
1-(4-Methoxyphenyl)-2-phenyl-4-(p-tolylthio)-6,7-dihydro-1H-indole-5-carbaldehyde |
477869-17-3 | 98% | 10mg |
¥934 | 2023-04-03 |
1H-Indole-5-carboxaldehyde, 6,7-dihydro-1-(4-methoxyphenyl)-4-[(4-methylphenyl)thio]-2-phenyl- Related Literature
-
1. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
-
Stefan Haeberle,Thilo Brenner Lab Chip, 2006,6, 776-781
-
Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
-
Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
-
Yunxiang He,Lorna Hodgson,Paul Verkade Chem. Sci., 2020,11, 8394-8408
Additional information on 1H-Indole-5-carboxaldehyde, 6,7-dihydro-1-(4-methoxyphenyl)-4-[(4-methylphenyl)thio]-2-phenyl-
Introduction to 1H-Indole-5-carboxaldehyde, 6,7-dihydro-1-(4-methoxyphenyl)-4-[(4-methylphenyl)thio]-2-phenyl and Its Significance in Modern Chemical Biology
The compound with the CAS number 477869-17-3, identified as 1H-Indole-5-carboxaldehyde, 6,7-dihydro-1-(4-methoxyphenyl)-4-[(4-methylphenyl)thio]-2-phenyl, represents a fascinating molecule in the realm of chemical biology. This intricate structure, characterized by its indole core and multiple substituents, has garnered attention due to its potential applications in pharmaceutical research and drug development. The indole scaffold is a privileged structure in medicinal chemistry, known for its presence in numerous bioactive compounds. The specific arrangement of functional groups in this molecule, including the aldehyde group at the 5-position of the indole ring and the thioether linkage between the phenyl rings, contributes to its unique chemical properties and biological relevance.
In recent years, there has been a growing interest in indole derivatives as scaffolds for developing novel therapeutic agents. The compound 1H-Indole-5-carboxaldehyde, 6,7-dihydro-1-(4-methoxyphenyl)-4-[(4-methylphenyl)thio]-2-phenyl exemplifies this trend. Its molecular structure suggests potential interactions with biological targets, making it a valuable candidate for further investigation. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro or halogen substituents) groups on the aromatic rings can modulate its reactivity and binding affinity. This balance is crucial for designing molecules that can effectively interact with biological systems without excessive toxicity.
One of the most compelling aspects of this compound is its potential role in modulating enzyme activity. Indole derivatives have been shown to interact with various enzymes, including those involved in metabolic pathways and signal transduction. The aldehyde group at the 5-position of the indole ring can participate in condensation reactions, forming Schiff bases or other covalent adducts with nucleophilic residues on target proteins. This reactivity makes it an attractive candidate for developing enzyme inhibitors or modulators. For instance, studies have demonstrated that indole-based compounds can inhibit enzymes such as cytochrome P450s, which are involved in drug metabolism and detoxification processes.
The 6,7-dihydro moiety suggests a saturated ring system adjacent to the indole core, which can influence the molecule's conformational flexibility and thus its ability to fit into binding pockets of biological targets. Additionally, the presence of two phenyl rings linked by a sulfur atom introduces rigidity to the molecule while allowing for rotational freedom around the thioether bond. This feature can be exploited to optimize binding interactions by tuning steric hindrance and electronic effects.
Recent advancements in computational chemistry have enabled more precise predictions of molecular interactions. Molecular docking studies have been employed to explore how 1H-Indole-5-carboxaldehyde, 6,7-dihydro-1-(4-methoxyphenyl)-4-[(4-methylphenyl)thio]-2-phenyl might bind to various biological targets. These studies have provided insights into potential drug-like properties such as solubility, permeability, and metabolic stability. For example, simulations have shown that this compound could interact with receptors or enzymes involved in inflammatory responses or cancer progression. Such findings highlight its potential as a lead compound for further medicinal chemistry optimization.
The pharmaceutical industry has long recognized the importance of structural diversity in drug discovery programs. The unique combination of functional groups in 1H-Indole-5-carboxaldehyde, 6,7-dihydro-1-(4-methoxyphenyl)-4-[(4-methylphenyl)thio]-2-phenyl makes it a promising candidate for generating novel analogs through combinatorial chemistry or other library synthesis approaches. By systematically modifying one or more substituents on the indole core or phenyl rings, researchers can explore a wide range of chemical space while retaining key structural features that contribute to biological activity.
In conclusion,1H-Indole-5-carboxaldehyde, 6,7-dihydro-1-(4-methoxyphenyl)-4-[(4-methylphenyl)thio]-2-phenyl (CAS no. 477869-17-3) represents a structurally complex and biologically relevant molecule with significant potential in pharmaceutical research. Its unique combination of functional groups and structural features positions it as an excellent starting point for developing new therapeutic agents targeting various diseases. As our understanding of biological systems continues to evolve, this compound will undoubtedly play a crucial role in advancing our efforts to discover safer and more effective treatments.
477869-17-3 (1H-Indole-5-carboxaldehyde, 6,7-dihydro-1-(4-methoxyphenyl)-4-[(4-methylphenyl)thio]-2-phenyl-) Related Products
- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)
- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)
- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)
- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)
- 2680648-80-8(3-(6-Hydroxypyridin-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)
- 2229352-66-1(3-amino-3-(3-fluoro-4-methylphenyl)cyclobutan-1-ol)
- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)
- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)
- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)
- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)
